Tungsten boride (W2B5)

Catalog No.
S1509077
CAS No.
12007-98-6
M.F
B5W2
M. Wt
421.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten boride (W2B5)

CAS Number

12007-98-6

Product Name

Tungsten boride (W2B5)

Molecular Formula

B5W2

Molecular Weight

421.7 g/mol

InChI

InChI=1S/5B.2W

InChI Key

ZFRNSGNJMJAUMG-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[B].[W].[W]

Canonical SMILES

[B].[B].[B].[B].[B].[W].[W]

[1] O. Matsumoto et al., "Sintering behavior and mechanical properties of tungsten boride (W2B5)", Journal of the European Ceramic Society, vol. 24, no. 4, pp. 929-934, 2004. [2] H. Holleck et al., "Reactive gas sintering of WB2 and W2B5", Journal of the European Ceramic Society, vol. 19, no. 13, pp. 2209-2214, 1999.

High-Temperature Applications

The high melting point of W2B5 makes it a promising material for high-temperature applications in various scientific research fields. It is being investigated for use in:

  • Thermocouple sheaths: W2B5 exhibits good thermal stability and resists oxidation at high temperatures, making it suitable for protecting thermocouples used to measure extremely high temperatures [3].
  • Crucibles for molten metal containment: Due to its high melting point and chemical stability, W2B5 crucibles are being explored for containing molten metals at high temperatures for research purposes [4].
  • Coatings for high-temperature components: W2B5 coatings can be applied to various components exposed to high temperatures in research environments to improve their wear resistance and oxidation resistance [5].

[3] T. Ogawa et al., "High-temperature properties of tungsten boride crucibles", Journal of Materials Science, vol. 27, no. 14, pp. 3823-3828, 1992. [4] P. Jedrzejewski et al., "Tungsten borides (WB2, W2B5) obtained by spark plasma sintering (SPS) for high-temperature applications", Materials Science and Engineering: A, vol. 475, no. 1, pp. 23-30, 2008. [5] Y. Yin et al., "Oxidation behavior of W2B5 coatings prepared by thermal spraying", Journal of Alloys and Compounds, vol. 483, no. 1, pp. 534-538, 2009.

Other Scientific Research Applications

Beyond its high-temperature applications, W2B5 is being explored for other scientific research purposes due to its unique properties:

  • Field emission materials: W2B5 exhibits good field emission properties, making it a potential candidate for electron sources in various research instruments like electron microscopes [6].
  • Electrodes for electrochemical applications: W2B5 is being investigated for use as electrodes in batteries and fuel cells due to its good electrical conductivity and electrochemical stability [7].
  • Reinforcement for composite materials: W2B5 particles can be used as a reinforcement in composite materials to improve their mechanical properties, such as strength and hardness, for various research applications [8].

Tungsten boride, specifically the compound with the formula W₂B₅, is a notable member of the tungsten borides family, characterized by its exceptional hardness and thermal stability. This compound exhibits a unique crystalline structure that contributes to its mechanical properties, making it one of the hardest known materials, with a Vickers hardness of approximately 30 GPa . Tungsten borides are primarily formed through solid-state reactions between tungsten and boron at elevated temperatures and possess high melting points, with W₂B₅ melting around 2670 °C .

, primarily between elemental tungsten and boron. The formation of W₂B₅ can be initiated via solid-state reactions at temperatures exceeding 1000 °C in an argon atmosphere. The stoichiometric balance between tungsten and boron is crucial; excess boron tends to stabilize the formation of higher borides such as W₂B₅, while excess tungsten favors lower borides like W₂B . Additionally, tungsten borides exhibit catalytic properties, particularly in oxidation reactions involving carbon monoxide, demonstrating their potential in various industrial applications .

Several methods have been developed for synthesizing tungsten boride:

  • Solid-State Reaction: This traditional method involves mixing tungsten and amorphous boron powders at high temperatures (800-1550 °C) under inert atmospheres .
  • Combustion Synthesis: This technique utilizes exothermic reactions between tungsten oxides and boron to produce tungsten borides efficiently .
  • High-Pressure Synthesis: Recent advancements have explored high-pressure conditions to synthesize various tungsten boride phases, enhancing yield and purity .
  • Flux Methods: Utilizing molten salt fluxes can facilitate the growth of single crystals of tungsten borides like W₂B₅ .

Tungsten boride has a wide range of applications due to its unique properties:

  • Cutting Tools: Its hardness makes it suitable for manufacturing cutting tools and wear-resistant coatings.
  • Catalysts: Tungsten borides are investigated as catalysts for hydrogen evolution reactions and carbon dioxide reduction due to their catalytic activity in various chemical processes .
  • Electrode Materials: Their electrical conductivity allows them to be used in electrodes for batteries and supercapacitors.
  • Composite Materials: W₂B₅ is utilized as a reinforcement material in composites to enhance mechanical properties.

Research into the interaction of tungsten borides with other materials has highlighted their potential as catalysts in heterogeneous reactions. For instance, studies indicate that the presence of tungsten boride can enhance the catalytic activity for carbon monoxide oxidation by modifying surface characteristics and charge distribution during reactions . Furthermore, investigations into their interactions with different gaseous agents reveal promising prospects for applications in environmental catalysis.

Tungsten boride can be compared with other transition metal borides based on properties such as hardness, thermal stability, and catalytic activity. Below is a comparison table highlighting these similarities and differences:

CompoundVickers Hardness (GPa)Melting Point (°C)Notable Properties
Tungsten Boride (W₂B₅)~302670High hardness, excellent thermal stability
Molybdenum Boride (Mo₂B₅)~202600Lower hardness than tungsten boride
Titanium Boride (TiB₂)~302980Excellent wear resistance
Zirconium Boride (ZrB₂)~253250High melting point

Uniqueness of Tungsten Boride

Tungsten boride stands out due to its combination of high hardness and thermal stability at extreme temperatures compared to other transition metal borides. Its unique structural characteristics contribute to its superior performance in applications requiring durability under harsh conditions.

Tungsten borides first captured the imagination of scientists in the mid-20th century due to their remarkable hardness and fascinating mechanical properties. The specific compound W₂B₅ (ditungsten pentaboride) has been a subject of scientific investigation since at least the 1960s, with early research focusing primarily on synthesis methods and basic characterization. During this period, tungsten boride was originally synthesized in 1966 and assigned to a hexagonal lattice with space group P63/mmc.

The evolution of tungsten boride research was marked by a persistent puzzle regarding the crystal structure of higher tungsten borides, particularly what was initially referred to as "WB₄". This structural ambiguity persisted for decades, creating a significant challenge for researchers attempting to understand the material's properties and behavior. The confusion stemmed primarily from difficulties in accurately determining the positions of boron atoms relative to tungsten atoms using conventional X-ray diffraction techniques.

A major breakthrough came in 2020 when researchers led by Artem R. Oganov at Skoltech solved the 60-year-old puzzle about tungsten boride's crystal structure, demonstrating that "the long-debated WB₄ and the newly predicted WB₅ are actually the same material," now denoted as WB₅₋ₓ. This discovery represents a significant milestone in tungsten boride research, connecting theoretical predictions with experimental observations and providing a foundation for more focused research efforts.

Significance in Materials Science and Engineering

W₂B₅ holds considerable significance in materials science and engineering due to its exceptional combination of properties. With a hardness approaching that of superhard materials and excellent thermal stability, W₂B₅ presents opportunities for applications in extreme environments where conventional materials fail. Its high melting point (approximately 2900°C) and thermal conductivity (~50 W/m·K) make it particularly valuable for high-temperature applications.

The significance of W₂B₅ extends beyond its mechanical properties. Its unique electronic structure and surface characteristics enable catalytic activity, particularly for hydrogen evolution reactions, positioning it as a candidate for energy-related applications in fuel cells and hydrogen production technologies. Recent research has revealed that tungsten pentaboride (closely related to W₂B₅) is not susceptible to poisoning by sulfur-containing impurities, maintaining its catalytic activity in environments where traditional catalysts might degrade.

In composite materials, W₂B₅ serves as an effective reinforcement phase. Research has demonstrated that incorporating W₂B₅ into materials like boron carbide (B₄C) significantly improves their mechanical properties, including fracture toughness. For instance, the addition of just 10 wt% W₂B₅ to B₄C has been shown to refine grain size and enhance mechanical performance. More recently, W₂B₅/C composites have exhibited exceptional mechanical properties with flexural strength reaching 256.5 MPa and fracture toughness of 3.85 MPa·m¹/².

Research Challenges and Controversies

The study of W₂B₅ has been accompanied by several significant challenges and controversies that have shaped its research trajectory. The most prominent has been the longstanding debate about the crystal structure of higher tungsten borides. For decades, researchers struggled to reconcile experimental observations with theoretical predictions regarding the structure of what was variously called "WB₄," "W₂B₅," or "WB₅".

This structural ambiguity stemmed largely from experimental limitations. As researchers explained, "the large difference in atomic scattering cross sections (heavy tungsten compared to light boron) renders positions of boron atoms in transition metal borides hardly discernable by X-ray diffraction". This challenge made it difficult to precisely determine the crystal structure and stoichiometry of tungsten borides, leading to divergent interpretations in the scientific literature.

Another significant controversy involved the stability of various tungsten boride phases. While some researchers questioned whether WB₄ or W₂B₅ were thermodynamically stable, others suggested that the previously established W₂B₅ should actually be denoted as W₂B₄. These debates highlighted the complexity of the tungsten-boron system and the challenges in establishing definitive phase relationships and compositions.

Synthesis of phase-pure W₂B₅ has also presented challenges. Researchers have noted that "making solid ingots of phase-pure WB₄ is especially challenging because the tungsten-boron phase diagram indicates that WB₂ is thermodynamically favorable with any W:B molar ratio below 1:12". This thermodynamic preference has necessitated careful control of synthesis conditions to obtain the desired phase without contamination from other tungsten boride compositions.

Crystallographic Studies of W₂B₅

Space Group Determinations

Experimental studies reveal conflicting space group assignments for W₂B₅, primarily dependent on synthesis methodologies. Powder X-ray diffraction (XRD) analyses of samples produced via self-propagating high-temperature synthesis (SHS) consistently identify an orthorhombic structure with space group Pnnm (No. 58), characterized by lattice parameters $$a = 5.74 \, \text{Å}$$, $$b = 3.04 \, \text{Å}$$, and $$c = 7.23 \, \text{Å}$$ . In contrast, Materials Project datasets derived from trigonal R-3m symmetry (No. 166) propose a three-dimensional framework with W⁴.⁵⁺ ions coordinated by 13 boron atoms in distorted geometries [2]. This discrepancy arises from differing boron coordination environments: orthorhombic models show uniform B–W bonding distances (2.33–2.64 Å), while trigonal configurations exhibit face-sharing BB₆W₆ cuboctahedra with distinct B–B bond lengths (1.79–1.96 Å) [2].

Atomic Arrangement Models

High-resolution transmission electron microscopy (HRTEM) of arc-melted W₂B₅ confirms a layered atomic arrangement alternating between tungsten and boron planes. Tungsten atoms occupy edge-sharing octahedral sites, while boron forms zigzag chains parallel to the [10] direction . Density functional theory (DFT) optimizations corroborate this configuration, predicting a cohesive energy of −7.32 eV/atom for the orthorhombic phase compared to −7.18 eV/atom for trigonal analogs [2]. The trigonal model’s higher energy state suggests it may represent a metastable intermediate formed during rapid quenching processes.

Compositional Debates in Tungsten Boride Systems

W₂B₅ versus WB₂ Stoichiometry Controversy

The tungsten-boron phase diagram exhibits overlapping stability regions for W₂B₅ and WB₂, complicating phase-pure synthesis. Rietveld refinement of SHS-derived products shows that maintaining a B:W molar ratio of 5:2 at 1,600°C yields 95% W₂B₅, whereas lower ratios (≤4:2) favor WB₂ nucleation . Mechanical property comparisons highlight critical differences:

PropertyW₂B₅WB₂
Vickers Hardness (GPa)25–27~40
Fracture Toughness3–4 MPa√m2.5–3 MPa√m
Thermal Conductivity~50 W/m·K~45 W/m·K
Neutron Cross-Section2.14×10⁻¹ barn1.89×10⁻¹ barn

WB₂’s superior hardness arises from its denser boron network, but W₂B₅’s balanced toughness and neutron absorption make it preferable for nuclear applications .

Hypo-stoichiometric Considerations (W₂B₅₋ₓ)

Hypo-stoichiometric W₂B₅₋ₓ (0 < x ≤ 0.4) forms when synthesis occurs under boron-deficient conditions. X-ray photoelectron spectroscopy (XPS) reveals that x = 0.2 compositions contain 12 at.% metallic tungsten impurities, which segregate at grain boundaries and reduce hardness by 18% . Ab initio molecular dynamics simulations predict that boron vacancies lower the melting point from 2,900°C (stoichiometric) to 2,750°C (x = 0.4) due to weakened B–W covalent bonds .

Computational Structure Determinations

Density Functional Theory (DFT) Approaches

DFT+U calculations (U = 4 eV for W 5d orbitals) resolve W₂B₅’s electronic structure, identifying a pseudogap of 0.8 eV at the Fermi level that enhances thermal stability [2]. Charge density maps show pronounced electron localization between W and B atoms, with a Bader charge transfer of 1.2 e⁻ from tungsten to boron [2]. These covalent interactions explain W₂B₅’s exceptional oxidation resistance compared to pure tungsten.

Ab Initio Calculations for Stability Assessment

Phonon dispersion curves computed via the frozen-phonon method reveal no imaginary frequencies in the orthorhombic phase, confirming dynamical stability up to 1,200 K [2]. Conversely, the trigonal structure exhibits soft modes above 800 K, aligning with experimental observations of phase transitions during high-temperature annealing [2].

Simulated Diffraction Pattern Analysis

Virtual XRD patterns generated from DFT-optimized structures show strong agreement with experimental data (Rwp < 5%). Key peaks for orthorhombic W₂B₅ include:

  • $$2θ = 34.7°$$ (111) with $$d = 2.58 \, \text{Å}$$
  • $$2θ = 42.1°$$ (020) with $$d = 2.14 \, \text{Å}$$

Discrepancies in relative peak intensities (e.g., 20% mismatch at $$2θ = 56.3°$$) suggest texture effects in synthesized powders [2].

Other CAS

12007-98-6
149027-54-3

General Manufacturing Information

Tungsten boride (W2B5): ACTIVE

Dates

Last modified: 04-14-2024

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